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Compound of Interest

Compound Name: 4-Methylpyrazole

Cat. No.: B1673528

Executive Summary: 4-Methylpyrazole (4-MP), also known as fomepizole, is a potent
competitive inhibitor of alcohol dehydrogenase (ADH). This technical guide provides a
comprehensive overview of the toxicological profile of 4-MP in various research models,
intended for researchers, scientists, and drug development professionals. The document
summarizes key findings on acute, subchronic, genetic, and developmental toxicity, supported
by quantitative data, detailed experimental methodologies, and visual representations of key
pathways and workflows. The compiled data indicates that 4-MP has a well-characterized
safety profile, with its primary mechanism of toxicity at high doses related to central nervous
system effects.

Mechanism of Action

4-Methylpyrazole's primary pharmacological and toxicological activity stems from its potent
and competitive inhibition of alcohol dehydrogenase (ADH). ADH is a key enzyme in the
metabolism of alcohols, including toxic substances like ethylene glycol and methanol. By
binding to ADH with high affinity, 4-MP prevents the conversion of these parent compounds into
their toxic acidic metabolites, such as glycolic acid and formic acid, which are responsible for
the metabolic acidosis and end-organ damage seen in poisonings.
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Figure 1: Mechanism of Action of 4-Methylpyrazole.

Pharmacokinetics and Metabolism

4-Methylpyrazole is rapidly distributed throughout the body following administration. In healthy
human volunteers, its volume of distribution is between 0.6 L/kg and 1.02 L/kg. Metabolism is
the primary route of elimination, with only a small fraction of the administered dose excreted
unchanged in the urine. The main metabolite is 4-carboxypyrazole. The elimination of 4-MP
follows Michaelis-Menten kinetics, meaning it can become saturated at therapeutic

concentrations.
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Toxicological Profile
Acute Toxicity

The acute toxicity of 4-Methylpyrazole has been evaluated in several species. The primary
signs of acute toxicity at high doses are related to central nervous system depression.

. Route of
Species . . LD50 (mg/kg) Reference
Administration
Rat Oral 540 - 640 [1]
Rat Intravenous 320 [1]
Mouse Oral 540 [1]
Mouse Intravenous 320 [1]

Repeated-Dose Toxicity

Information on repeated-dose toxicity is crucial for establishing a No-Observed-Adverse-Effect
Level (NOAEL).

A 14-day study in dogs with intravenous administration of fomepizole at doses of 10, 20, and
30 mg/kg/day (administered as two 30-minute infusions every 12 hours) was conducted.[1]
While a specific NOAEL was not explicitly stated in the available documentation, this study was
used to support the safety of the therapeutic dosing regimen.

In rats, oral administration of 110 mg/kg of fomepizole for 40 to 42 days resulted in a decrease
in testicular mass of approximately 8%. This dose is roughly 0.6 times the maximum daily
human exposure based on surface area.

Genetic Toxicology

4-Methylpyrazole has been evaluated for its potential to cause genetic mutations and
chromosomal damage.
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Concentration/

Test System Result Reference
Dose

Ames Test S. typhimurium Not specified Negative [N/A]

In vivo

Micronucleus Mouse Not specified Negative [N/A]

Assay

These results suggest that 4-Methylpyrazole is not mutagenic or clastogenic.

Carcinogenicity

No long-term carcinogenicity studies of 4-Methylpyrazole in animals have been reported in the
reviewed literature.

Reproductive and Developmental Toxicity

In a study where pregnant rats were administered fomepizole, the drug was found to cross the
placenta, with fetal concentrations being about five times higher than maternal serum
concentrations.[2] However, no specific teratogenic effects were reported in this study. It is
important to note that pyrazole, a related compound, is a known teratogen.

Experimental Protocols

Acute Oral Toxicity (LD50) - General Protocol (based on
OECD 423)

A standardized protocol for assessing acute oral toxicity involves the administration of the test
substance to a group of fasted animals, typically rats, at one of a series of fixed dose levels.
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Workflow for Acute Oral Toxicity Study (OECD 423)
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Figure 2: Generalized workflow for an acute oral toxicity study.
Methodology:
o Test Animals: Young, healthy, nulliparous, and non-pregnant female rats are typically used.

e Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight
before dosing.

o Dose Administration: The test substance is administered in a single dose by gavage.
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» Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in
body weight for at least 14 days.

» Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Ames Test (Bacterial Reverse Mutation Assay) - General
Protocol

The Ames test is a widely used method to assess the mutagenic potential of a substance.

Workflow for Ames Test
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Figure 3: Generalized workflow for the Ames test.
Methodology:
o Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium are used.

e Metabolic Activation: The test is performed with and without the addition of a mammalian
metabolic activation system (S9 fraction from rat liver).

o Exposure: The bacterial strains are exposed to the test substance at various concentrations.
e Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

 Incubation and Scoring: Plates are incubated, and the number of revertant colonies (colonies
that have regained the ability to synthesize histidine) is counted. A significant increase in
revertant colonies compared to the control indicates mutagenic potential.

In Vivo Micronucleus Assay - General Protocol (based
on OECD 474)

This test assesses the potential of a substance to cause chromosomal damage in vivo.
Methodology:
o Test Animals: Typically, mice or rats are used.

o Dose Administration: The test substance is administered to the animals, usually via oral
gavage or intraperitoneal injection.

o Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points
after treatment.

» Slide Preparation and Staining: Smears are prepared and stained to visualize erythrocytes.

e Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood
cells) is determined by microscopic examination. A significant increase in the number of
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micronucleated cells in treated animals compared to controls indicates clastogenic or
aneugenic activity.

Conclusion

4-Methylpyrazole (fomepizole) demonstrates a well-defined toxicological profile in research
models. Its primary mechanism of action is the competitive inhibition of alcohol dehydrogenase.
Acute toxicity is characterized by central nervous system effects at high doses. Repeated-dose
studies have provided some initial safety data, though more comprehensive studies to
establish definitive NOAELs would be beneficial. Genotoxicity assays have shown negative
results, suggesting a lack of mutagenic or clastogenic potential. While no long-term
carcinogenicity studies have been identified, and developmental toxicity data is limited, the
available information provides a solid foundation for its clinical use as an antidote for specific
poisonings. Further research into its chronic toxicity and full reproductive and developmental
effects would provide a more complete understanding of its long-term safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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